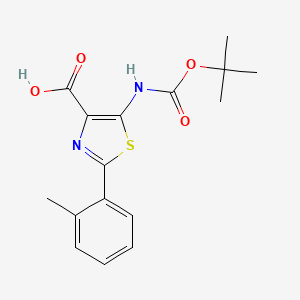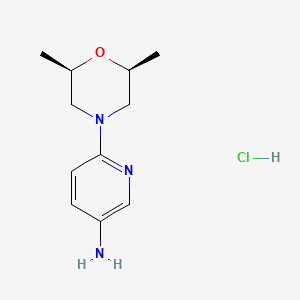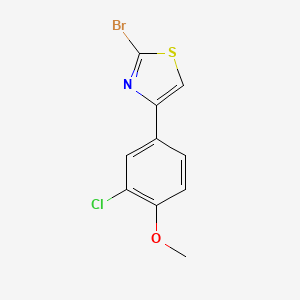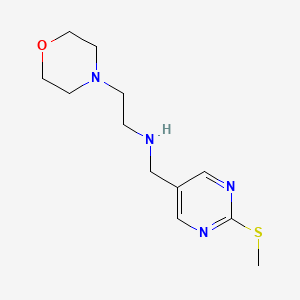
4-Fluoro-3-(pyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(pyridin-3-yl)phenol is an organic compound that features a fluorine atom, a pyridine ring, and a phenolic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like Selectfluor® . Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of 4-Fluoro-3-(pyridin-3-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(pyridin-3-yl)phenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as antifungal agents.
Medicine: It is used in the development of imaging agents for positron emission tomography (PET) scans.
Industry: The compound is utilized in the production of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the presence of the pyridine and phenolic rings, which interact with fungal cell membranes and disrupt their function . In medicinal applications, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways to achieve the desired therapeutic effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-3-(pyridin-3-yl)phenol
- 3-Fluoro-4-(pyridin-3-yl)phenol
- 4-Fluoro-2-(pyridin-3-yl)phenol
Uniqueness
4-Fluoro-3-(pyridin-3-yl)phenol is unique due to the specific positioning of the fluorine atom and the phenolic group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
4-fluoro-3-pyridin-3-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-11-4-3-9(14)6-10(11)8-2-1-5-13-7-8/h1-7,14H |
Clave InChI |
VVWHYDKBHOFIIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=CC(=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


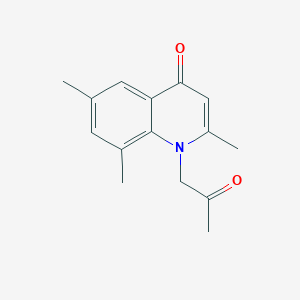
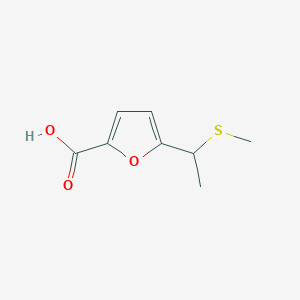

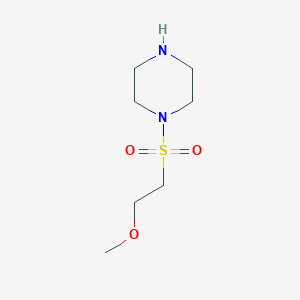


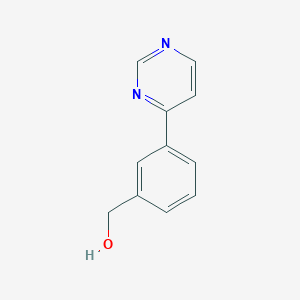

![tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
